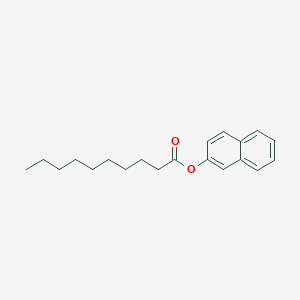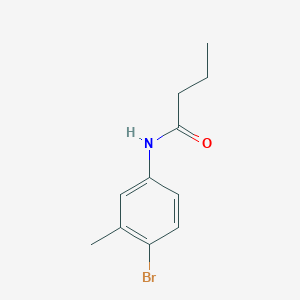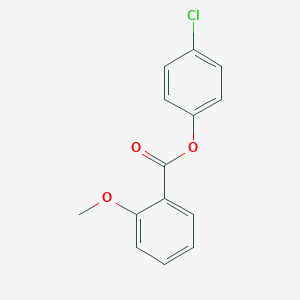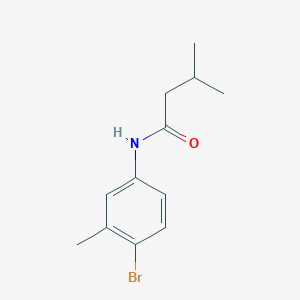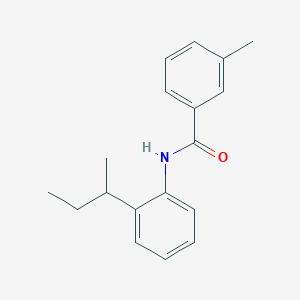
N-(2-sec-butylphenyl)-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-sec-butylphenyl)-3-methylbenzamide, commonly known as DEET, is a synthetic insect repellent that has been widely used for over 60 years. DEET is effective against a variety of insects, including mosquitoes, ticks, and flies, and is commonly used in insect repellent products such as sprays, lotions, and wipes. Despite its widespread use, there has been ongoing research on the synthesis, mechanism of action, and physiological effects of DEET.
作用机制
The mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insect's sense of smell. DEET is thought to block the receptors in the insect's antennae that detect the presence of carbon dioxide, lactic acid, and other chemicals that are produced by the human body. This makes it difficult for the insect to locate its host and reduces the likelihood of a bite.
Biochemical and Physiological Effects:
DEET has been shown to have a low toxicity profile in humans, with no significant adverse effects reported at normal exposure levels. However, some studies have suggested that DEET may have neurotoxic effects in animals, and there have been reports of adverse reactions in humans, including skin irritation and allergic reactions. Further research is needed to fully understand the biochemical and physiological effects of DEET.
实验室实验的优点和局限性
DEET is a widely used insect repellent that is effective against a variety of insects. It is relatively easy to synthesize and has a low toxicity profile in humans. However, there are limitations to its use in lab experiments, as it may interfere with the behavior of insects and other animals, making it difficult to study their natural behavior.
未来方向
There are several areas of research that could be explored in the future regarding DEET. One area of interest is the development of new insect repellents that are more effective and have fewer adverse effects. Another area of research is the study of the mechanism of action of DEET, which could lead to the development of new insecticides and repellents. Additionally, there is a need for further research on the environmental impact of DEET, including its effects on non-target species and its persistence in the environment.
合成方法
DEET can be synthesized using a variety of methods, including the reaction of 3-methylbenzoic acid with sec-butylamine in the presence of a catalyst. Another method involves the reaction of 3-methylbenzoyl chloride with sec-butylamine. The synthesis of DEET is a complex process that requires careful control of reaction conditions to ensure high yield and purity.
科学研究应用
DEET has been extensively studied for its effectiveness as an insect repellent. Studies have shown that DEET is highly effective against a wide range of insects, including mosquitoes, ticks, and flies. DEET works by interfering with the insect's sense of smell, making it difficult for them to locate their host. DEET has also been studied for its potential use in agriculture, as a repellent for crop-damaging insects.
属性
分子式 |
C18H21NO |
|---|---|
分子量 |
267.4 g/mol |
IUPAC 名称 |
N-(2-butan-2-ylphenyl)-3-methylbenzamide |
InChI |
InChI=1S/C18H21NO/c1-4-14(3)16-10-5-6-11-17(16)19-18(20)15-9-7-8-13(2)12-15/h5-12,14H,4H2,1-3H3,(H,19,20) |
InChI 键 |
FWUQKNUAAPZLMP-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)C |
规范 SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=CC(=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



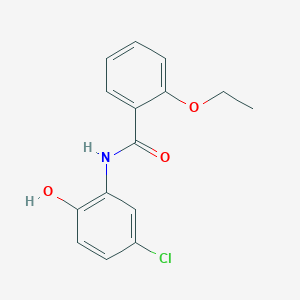
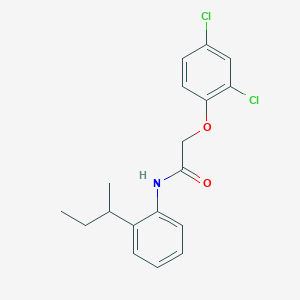
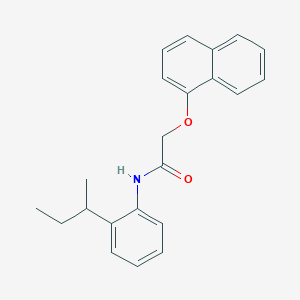


![N-[4-(acetylamino)phenyl]decanamide](/img/structure/B290960.png)
